5,6-Dihydroxy-pyrimidine-4-carboxylic acid
Overview
Description
5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 52412-10-9 . It has a molecular weight of 156.1 . The compound is a solid and is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid and its derivatives involves various methods. For instance, the synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide involves certain conditions . Additionally, the synthesis of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been discussed .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid is represented by the linear formula: C5H4N2O4 . The InChI Code for this compound is 1S/C5H4N2O4 .Chemical Reactions Analysis
The chemical reactions involving 5,6-Dihydroxy-pyrimidine-4-carboxylic acid are diverse. For example, the Dimroth rearrangement in the synthesis of condensed pyrimidines is a key reaction . Additionally, the reaction of [Re (CO)5Br] with H2pmdc in water with the addition of triethylamine (Et3N) as a supporting base results in the formation of dimeric complex .Physical And Chemical Properties Analysis
5,6-Dihydroxy-pyrimidine-4-carboxylic acid is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .Scientific Research Applications
Synthesis of Bicyclic Systems
5,6-Dihydroxy-pyrimidine-4-carboxylic acid: is a key precursor in the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their complex structure and potential biological activities. The synthesis involves multi-step reactions that provide a pathway to various derivatives with potential applications in medicinal chemistry.
Antimicrobial Agents
Derivatives of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid have been reported to exhibit antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and other pathogens.
Anti-inflammatory Activities
Pyrimidine derivatives, including those derived from 5,6-Dihydroxy-pyrimidine-4-carboxylic acid, show promising anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, which can be beneficial in the treatment of chronic inflammatory diseases.
Nucleoside Transport Inhibition
Some synthesized analogs of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid act as nucleoside transport inhibitors . These inhibitors have improved pharmacokinetic properties and are less likely to bind to proteins like alpha-1-acid glycoprotein, making them potential candidates for therapeutic applications.
HBV DNA Replication Inhibition
Research has shown that certain compounds derived from 5,6-Dihydroxy-pyrimidine-4-carboxylic acid can inhibit in vitro HBV DNA replication . This application is particularly relevant for the development of new antiviral drugs targeting Hepatitis B virus.
Visual Sensing of Contaminants
5,6-Dihydroxy-pyrimidine-4-carboxylic acid has been used in the visual sensing of contaminants like melamine . This application is crucial for ensuring food safety and preventing the consumption of contaminated products.
Mechanism of Action
The mechanism of action of pyrimidines, including 5,6-Dihydroxy-pyrimidine-4-carboxylic acid, is diverse and depends on their biological applications. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
The future directions in the research of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid and its derivatives involve the development of new approaches for the construction of new standard biological components . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(5(10)11)6-1-7-4(3)9/h1,8H,(H,10,11)(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRRDUISATZZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716395 | |
Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-pyrimidine-4-carboxylic acid | |
CAS RN |
52412-10-9 | |
Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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